Ammoniummagnesiumorthophosphat

Übersicht

Beschreibung

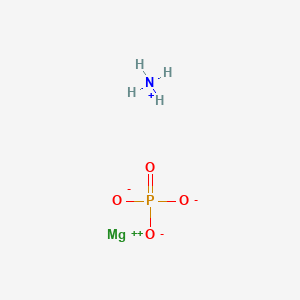

Ammonium magnesium phosphate is an inorganic phosphate that is the ammonium magnesium salt of phosphoric acid. It has a role as a fertilizer. It is an inorganic phosphate, an ammonium salt and a magnesium salt. It contains a phosphate(3-).

The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Phosphorus Recovery

Struvite has gained attention for its potential in recovering phosphorus from wastewater. The precipitation of struvite occurs when there is a balanced mole ratio of magnesium, ammonia, and phosphate in the wastewater. This process not only helps in nutrient recovery but also mitigates the environmental impact of phosphorus discharge into water bodies .

Operational Benefits

The formation of struvite can lead to scaling issues in wastewater treatment facilities, clogging pipes and equipment. However, it also presents an opportunity for recycling nutrients back into agriculture as a slow-release fertilizer. Effective management strategies have been developed to control struvite formation, including chemical cleaning methods and innovative technologies that prevent scaling while enhancing nutrient recovery .

| Parameter | Condition for Struvite Formation |

|---|---|

| pH | High (alkaline conditions) |

| Mole Ratio | 1:1:1 (Mg:NH₄:PO₄) |

| Temperature | Lower temperatures preferred |

| Nutrient Source | Wastewater containing nitrogen and phosphorus |

Agricultural Applications

Struvite serves as an effective slow-release fertilizer due to its nutrient composition, which includes phosphorus, nitrogen, and magnesium—essential macronutrients for plant growth. The use of struvite as fertilizer has been documented since 1857, emphasizing its historical significance in agricultural practices . Its application promotes sustainable farming by recycling nutrients from waste streams.

Production Methods

Recent studies have explored various methods for synthesizing struvite from waste effluents rich in ammonium and phosphoric acid. For instance, one study demonstrated the feasibility of producing high-purity struvite by adjusting pH levels and maintaining specific mole ratios during the reaction process . This method not only aids in waste management but also helps control environmental hazards associated with nutrient discharge.

Medical Applications

Struvite is also relevant in medical contexts, particularly concerning urinary health. It is a component of certain types of kidney stones known as struvite calculi, which can form in individuals with urinary tract infections caused by urease-producing bacteria. These bacteria hydrolyze urea to ammonia, increasing urine pH and promoting struvite crystallization .

Case Studies

- A clinical case study highlighted the successful breakdown of struvite calculi using systemic medical treatments combined with antibiotic therapy. This approach aims to manage infections while preventing recurrence of stone formation .

- Another study focused on the biochemical pathways affected by struvite in urinary systems, noting that its presence can lead to significant health complications if not managed properly.

Wirkmechanismus

Target of Action

Ammonium magnesium orthophosphate, also known as struvite, primarily targets phosphorus and nitrogen compounds in wastewater . It plays a crucial role in the removal of these compounds, thereby reducing eutrophication and improving water quality .

Mode of Action

Ammonium magnesium orthophosphate interacts with its targets by forming crystalline structures . This compound is used in wastewater treatment processes to remove high concentrations of phosphate and ammonia . The removal process involves the formation of struvite crystals, which encapsulate the target compounds and facilitate their removal .

Biochemical Pathways

The biochemical pathways affected by ammonium magnesium orthophosphate primarily involve the cycling of phosphorus. Phosphorus is an essential nutrient for plant growth and development . In the soil environment, phosphorus undergoes various transformations, including mineralization and immobilization, weathering, and precipitation . Ammonium magnesium orthophosphate plays a role in these transformations, particularly in the solubilization of phosphate .

Pharmacokinetics

The pharmacokinetics of ammonium magnesium orthophosphate are largely determined by its physical and chemical propertiesIts solubility and reactivity in water play a crucial role in its bioavailability .

Result of Action

The primary result of ammonium magnesium orthophosphate’s action is the removal of phosphorus and nitrogen compounds from wastewater . This leads to a reduction in eutrophication and an improvement in water quality . Additionally, the recovered phosphorus and nitrogen can potentially be reused, contributing to resource recovery and circular economy .

Action Environment

The action of ammonium magnesium orthophosphate is influenced by various environmental factors. These include the concentration of target compounds in the wastewater, the pH of the solution, and the presence of other ions . These factors can affect the compound’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

Ammonium magnesium orthophosphate plays a significant role in biochemical reactions, particularly in the context of urinary tract infections and kidney stone formation. It interacts with urease-producing bacteria, such as Proteus and Klebsiella, which hydrolyze urea to produce ammonia. This process increases the pH of the urine, leading to the precipitation of ammonium magnesium orthophosphate . The compound also interacts with calcium carbon-apatite, forming mixed stones in the urinary tract .

Cellular Effects

Ammonium magnesium orthophosphate affects various types of cells and cellular processes, particularly in the urinary system. It can lead to the formation of large kidney stones, which can obstruct the urinary tract and cause significant pain and infection . The presence of ammonium magnesium orthophosphate in the urine can also influence cell signaling pathways and gene expression related to inflammation and immune response . Additionally, it can impact cellular metabolism by altering the pH balance within the urinary tract .

Molecular Mechanism

The molecular mechanism of ammonium magnesium orthophosphate involves its interaction with urease-producing bacteria. The hydrolysis of urea by these bacteria produces ammonia, which increases the pH of the urine and promotes the crystallization of ammonium magnesium orthophosphate . This process is further facilitated by the presence of magnesium and phosphate ions in the urine. The compound can also inhibit certain enzymes involved in the regulation of urinary pH, leading to further precipitation and stone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium magnesium orthophosphate can change over time. The compound is relatively stable in alkaline conditions but can degrade in acidic environments . Long-term studies have shown that the presence of ammonium magnesium orthophosphate in the urine can lead to chronic kidney infections and recurrent stone formation . In vitro studies have demonstrated that the compound can persist in the urinary tract for extended periods, leading to ongoing cellular damage and inflammation .

Dosage Effects in Animal Models

The effects of ammonium magnesium orthophosphate vary with different dosages in animal models. At low doses, the compound may not cause significant harm, but at higher doses, it can lead to the rapid formation of large kidney stones and severe urinary tract obstruction . Toxic effects at high doses include renal failure, severe pain, and systemic infection . Threshold effects have been observed, where a certain concentration of the compound is required to initiate stone formation .

Metabolic Pathways

Ammonium magnesium orthophosphate is involved in metabolic pathways related to phosphate and magnesium homeostasis. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea to ammonia . The compound also affects the metabolic flux of phosphate and magnesium ions, leading to changes in their levels within the urinary tract . These interactions can influence the overall metabolic balance and contribute to the formation of kidney stones .

Transport and Distribution

Within cells and tissues, ammonium magnesium orthophosphate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize phosphate and magnesium ions . The compound can accumulate in the renal pelvis and other parts of the urinary tract, leading to localized crystallization and stone formation . Its distribution is influenced by factors such as urine pH and the presence of other ions .

Subcellular Localization

Ammonium magnesium orthophosphate is primarily localized in the renal pelvis and urinary tract, where it forms crystalline deposits . It can also be found in subcellular organelles such as lysosomes and endosomes, where it may influence cellular functions . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This subcellular distribution can impact its activity and function within the cells.

Biologische Aktivität

Ammonium magnesium orthophosphate, commonly known as struvite (chemical formula: NH₄MgPO₄·6H₂O), is a compound that has garnered significant attention due to its potential applications in agriculture, wastewater treatment, and as a biomaterial. This article explores the biological activity of struvite, including its role in nutrient recovery, its interactions with biological systems, and its implications for environmental sustainability.

Overview of Struvite

Struvite is a crystalline compound formed from magnesium, ammonium, and phosphate ions. It is often precipitated from wastewater containing high levels of these nutrients, making it a valuable resource for nutrient recovery in agricultural practices. The compound is characterized by its high solubility in water at neutral pH levels, which facilitates its use in various biological applications.

Biological Activity and Applications

1. Nutrient Recovery and Fertilizer Production

Struvite serves as an effective slow-release fertilizer due to its nutrient composition. Studies have shown that struvite can be recovered from wastewater treatment processes, particularly in systems designed to treat nitrogen and phosphorus-rich effluents. The production of struvite not only recycles essential nutrients but also mitigates environmental issues related to nutrient pollution.

- Case Study: Wastewater Treatment

A study demonstrated the successful recovery of struvite from wastewater using a controlled pH process. The stoichiometric ratios of magnesium to ammonium to phosphate were maintained at 1:1:1, leading to efficient struvite formation with minimal environmental impact .

| Parameter | Value |

|---|---|

| Mg:N:P Ratio | 1:1:1 |

| Precipitation pH | 8.5 |

| Struvite Yield | 90% recovery |

2. Biological Interactions

Struvite's interaction with biological systems has been extensively studied, particularly regarding its role in promoting microbial growth and activity in soil and aquatic environments. Research indicates that the presence of struvite can enhance the growth of specific microbial communities responsible for nutrient cycling.

- Microbial Growth Enhancement

The addition of struvite to soil has been shown to increase microbial biomass and activity, leading to improved soil fertility and plant growth . This effect is attributed to the slow-release nature of struvite, which provides a steady supply of nutrients over time.

3. Crystallization Dynamics

The crystallization behavior of struvite in various environments has implications for its biological activity. Studies have indicated that urinary macromolecules can promote the crystallization process, resulting in larger crystal sizes that may enhance nutrient release rates .

- Crystallization Study Findings

In controlled experiments, struvite crystals formed in dialyzed urine exhibited larger sizes compared to those formed in salt solutions, suggesting that biological components can influence crystal morphology .

Research Findings

Recent research has focused on optimizing the conditions for struvite precipitation and understanding its ecological impacts. Key findings include:

-

Adsorption Capacity

Modified zeolites have been shown to effectively adsorb ammonium and orthophosphate ions from aqueous solutions, with removal efficiencies reaching up to 90% under optimal conditions . This highlights the potential for combined use of struvite with other materials for enhanced nutrient recovery. -

Environmental Impact

The use of struvite as a fertilizer has been associated with reduced leaching of nutrients into water bodies, thereby minimizing eutrophication risks .

Eigenschaften

IUPAC Name |

azanium;magnesium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZRMHIULZDAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15490-91-2 (Parent) | |

| Record name | Ammonium magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872567 | |

| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid; [Hawley] Insoluble in water; [MSDSonline] | |

| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium magnesium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7785-21-9, 143601-25-6 | |

| Record name | Ammonium magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium magnesium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM MAGNESIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YP0J930V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium magnesium phosphate hexahydrate?

A1: The molecular formula is NH4MgPO4·6H2O, and its molecular weight is 245.41 g/mol.

Q2: How can I identify ammonium magnesium phosphate using spectroscopic techniques?

A2: Infrared spectroscopy can be used for quantitative determination of ammonium magnesium phosphate in mixtures like urinary calculi. Specific absorption peaks are analyzed for this purpose. []

Q3: How does the thermal decomposition of ammonium magnesium phosphate occur?

A3: Ammonium magnesium phosphate hexahydrate undergoes a two-stage decomposition process when heated. [] The first stage involves the loss of water molecules, while the second stage leads to the formation of magnesium pyrophosphate (Mg2P2O7).

Q4: What is the standard molar enthalpy of formation of ammonium magnesium phosphate monohydrate?

A4: The standard molar enthalpy of formation of NH4MgPO4·H2O is −2185.43 ± 13.80 kJ/mol at 298.15 K. []

Q5: Does ammonium magnesium phosphate exhibit any significant catalytic properties?

A5: While ammonium magnesium phosphate is not widely recognized for its catalytic activity, there is limited research on its potential catalytic applications. Further investigation is needed to explore this aspect.

Q6: Are there any computational chemistry studies or QSAR models available for ammonium magnesium phosphate?

A6: There is limited publicly available information on computational chemistry studies or QSAR models specifically for ammonium magnesium phosphate.

Q7: Is ammonium magnesium phosphate used in any therapeutic applications?

A7: Ammonium magnesium phosphate itself is not used as a therapeutic agent. It is primarily known for its presence in struvite urinary stones.

Q8: What analytical methods are commonly used to characterize and quantify ammonium magnesium phosphate?

A9: X-ray diffraction (XRD) is a powerful technique for identifying and quantifying ammonium magnesium phosphate in various samples, including urinary stones. [] Infrared spectroscopy is also employed for quantitative analysis, particularly in mixed samples. [] Wet chemical methods have been developed for determining the composition of encrustations containing ammonium magnesium phosphate. []

Q9: What factors influence the dissolution of ammonium magnesium phosphate?

A11: The dissolution of ammonium magnesium phosphate is influenced by factors such as pH, temperature, and the presence of other ions in the solution. Lowering the pH can increase its solubility. []

Q10: Can lemon or orange juice inhibit the formation of struvite crystals?

A12: In vitro studies suggest that both lemon and orange juice can inhibit the growth of struvite crystals. Lemon juice exhibited a stronger inhibitory effect compared to orange juice. []

Q11: How can ammonium magnesium phosphate be recycled and what are its potential uses?

A13: Ammonium magnesium phosphate recovered from wastewater can be utilized as a slow-release fertilizer, providing essential nutrients like nitrogen, phosphorus, and magnesium to plants. [, ]

Q12: What are the historical milestones in ammonium magnesium phosphate research?

A14: Early research on ammonium magnesium phosphate focused on its presence in urinary stones and its formation mechanisms. [, ] Later studies explored its potential as a fertilizer and its recovery from wastewater. [, ] More recent research investigates its applications in various fields, including biomaterials and environmental remediation. [, ]

Q13: How does the morphology of ammonium magnesium phosphate crystals vary?

A16: Ammonium magnesium phosphate crystals exhibit various morphologies depending on the growth conditions. [, , ] Factors like pH, temperature, and the presence of additives can influence crystal habit and size.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.